N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that features a pyrazole ring fused with a triazolopyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 3,5-dimethylpyrazole-4-carboxylic acid, followed by cyclization with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure high yield and purity. Solvent-free conditions or green solvents like ethanol are often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Halogen substitution reactions are common, especially with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives that can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
N~7~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
N~7~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural configuration that allows for high specificity and potency as a CDK2 inhibitor. This makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C19H18ClN7O |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H18ClN7O/c1-11-8-16(27-19(23-11)21-10-22-27)18(28)24-17-12(2)25-26(13(17)3)9-14-4-6-15(20)7-5-14/h4-8,10H,9H2,1-3H3,(H,24,28) |
InChI Key |
OWJBKGVORUFVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(N(N=C3C)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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